N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The aromatic rings and triazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The compound may also interact with DNA or proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-22-11-9-19(10-12-22)27-25(31)18-35-26-29-28-24(30(26)20-7-5-4-6-8-20)17-34-23-15-13-21(32-2)14-16-23/h4-16H,3,17-18H2,1-2H3,(H,27,31) |
InChI Key |
RJWAEQUYQSLHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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